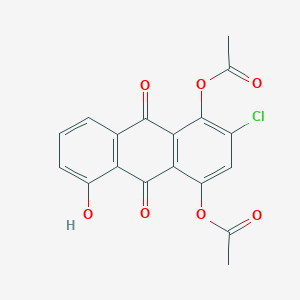
Potassium2-methylbenzene-1,4-bis(olate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium2-methylbenzene-1,4-bis(olate) is an organometallic compound that features a potassium ion coordinated to a 2-methylbenzene-1,4-bis(olate) ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium2-methylbenzene-1,4-bis(olate) can be synthesized through the reaction of 2-methylbenzene-1,4-diol with potassium hydroxide. The reaction typically involves dissolving 2-methylbenzene-1,4-diol in a suitable solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of Potassium2-methylbenzene-1,4-bis(olate) as a precipitate .
Industrial Production Methods
While specific industrial production methods for Potassium2-methylbenzene-1,4-bis(olate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium2-methylbenzene-1,4-bis(olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and halogenated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Potassium2-methylbenzene-1,4-bis(olate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Potassium2-methylbenzene-1,4-bis(olate) involves its ability to coordinate with metal ions and participate in redox reactions. The compound can act as a ligand, forming complexes with various metal ions, which can then participate in catalytic cycles. The aromatic ring and the bis(olate) groups provide sites for electrophilic and nucleophilic attacks, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium2-methylpropane-2-olate
- Potassium tert-butoxide
- Potassium ethane-1,2-bis(olate)
Uniqueness
Potassium2-methylbenzene-1,4-bis(olate) is unique due to its aromatic structure and the presence of two bis(olate) groups, which provide multiple reactive sites. This makes it more versatile in chemical reactions compared to similar compounds like Potassium2-methylpropane-2-olate and Potassium tert-butoxide, which have simpler structures and fewer reactive sites .
Eigenschaften
Molekularformel |
C7H6K2O2 |
|---|---|
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
dipotassium;2-methylbenzene-1,4-diolate |
InChI |
InChI=1S/C7H8O2.2K/c1-5-4-6(8)2-3-7(5)9;;/h2-4,8-9H,1H3;;/q;2*+1/p-2 |
InChI-Schlüssel |
MDEAKRDBQIFFEQ-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C=CC(=C1)[O-])[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13132145.png)

![3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132154.png)
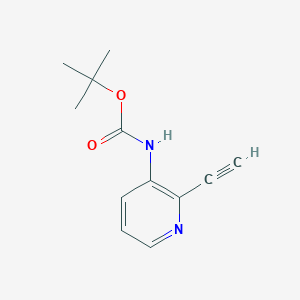
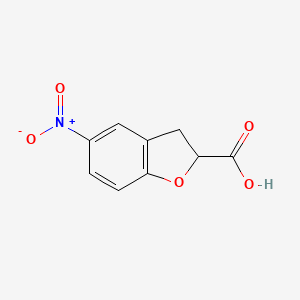
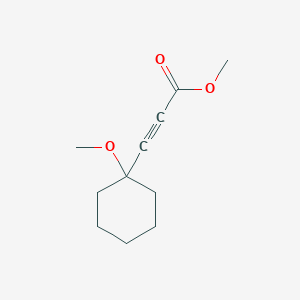
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13132171.png)
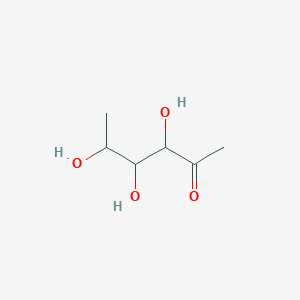
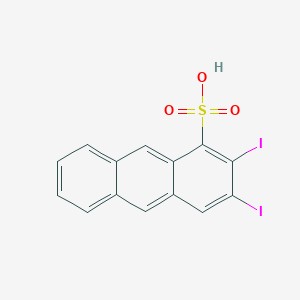
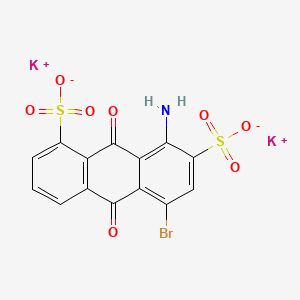
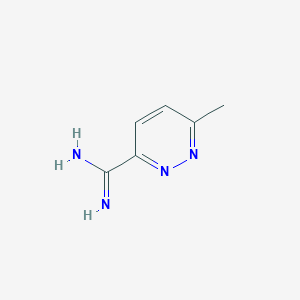
![1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13132200.png)
![6-benzyl-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one;dihydrochloride](/img/structure/B13132207.png)
